molecular formula C14H15N3O2S B5751549 5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide

5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide

Cat. No.: B5751549
M. Wt: 289.35 g/mol
InChI Key: VRGFRMBOHWJVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been found to possess a range of biological activities. In

Mechanism of Action

The mechanism of action of 5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer effects by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been reported to inhibit the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. This compound has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the development of novel drug delivery systems to improve the solubility and bioavailability of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various types of cancer.

Synthesis Methods

The synthesis of 5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide has been reported in several research studies. One of the most commonly used methods involves the reaction of 2-methylbenzaldehyde with thiophene-2-carboxylic acid in the presence of ammonium acetate and acetic anhydride to yield 5-(2-methylphenyl)-2,4-thiophenedicarboxylic acid. This acid is then converted to the corresponding acid chloride using thionyl chloride, which is further reacted with 5-amino-3-methyl-1H-pyrazole to yield the final product.

Scientific Research Applications

5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Several research studies have reported the potential of this compound in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.

Properties

IUPAC Name

5-amino-3-methyl-2-N-(2-methylphenyl)thiophene-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-7-5-3-4-6-9(7)17-14(19)11-8(2)10(12(15)18)13(16)20-11/h3-6H,16H2,1-2H3,(H2,15,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGFRMBOHWJVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)N)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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